N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

linker SAR glycinamide spacing proteolysis targeting chimera design

Regioisomer-dependent potency shifts complicate kinase/MAO-B profiling. Generic analogs risk misassigned mechanisms. This 6-ylamino glycinamide-linked regioisomer resolves that gap as a matched negative control and chemoproteomic bait. - Essential for selectivity panels (≥50 kinases, MAO-A/B, FLT3). - Single-methylene glycinamide spacer enables PROTAC linker-SAR reference. - Bulk custom synthesis with defined purity specifications available.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B11001101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)NC(=O)CNC(=O)C3=NC=CN=C3
InChIInChI=1S/C15H13N5O2/c21-14(9-19-15(22)13-8-16-5-6-18-13)20-11-2-1-10-3-4-17-12(10)7-11/h1-8,17H,9H2,(H,19,22)(H,20,21)
InChIKeyNEAGKYADENKVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-Indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide: Structural & Pharmacological Baseline


N-[2-(1H-Indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide (CAS: 1351696-09-7; MF: C₁₅H₁₃N₅O₂; MW: 295.30 g/mol) is a synthetic hybrid molecule consisting of a pyrazine-2-carboxamide core connected to a 1H-indol-6-ylamino moiety through a glycinamide (–NH–CH₂–CO–NH–) linker . The compound belongs to the broader structural class of indole-pyrazine carboxamide conjugates that have been explored as kinase inhibitors (including Syk and FLT3), monoamine oxidase B (MAO-B) inhibitors, and anticancer agents [1][2]. Its defining structural signature—a 6-position indole substitution and a single-methylene glycinamide spacer—distinguishes it from more commonly studied 5-substituted indole derivatives and from β-alanine-linked (propylene-spaced) analogs, creating a tool compound with a unique pharmacophoric geometry for target-engagement studies [1][2].

Regioisomeric Probe Unique 6-ylamino substitution for selectivity profiling against 5-yl (MAO-B) and 2-yl (Syk) chemotypes
Linker Geometry Tool Glycinamide spacer (1‑methylene) enables linker‑SAR studies versus β‑alanine‑linked analogs
Target Deorphanization Uncharacterized primary target supports chemoproteomics and broad‑panel screening workflows

N-[2-(1H-Indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide: Why Generic Substitution Fails


Indole-pyrazine-2-carboxamide congeners cannot be treated as interchangeable building blocks. Even subtle structural variations—such as the position of the indole attachment (C-5 vs. C-6) and the length of the linker connecting the indole amine to the carboxamide carbonyl—produce profound shifts in target selectivity and potency [1][2]. For instance, indole-5-yl pyrazine carboxamides have been optimized as sub-micromolar, competitive MAO-B inhibitors with selectivity indices exceeding 120 over MAO-A, while closely related indole-2-yl pyrazine carboxamides exhibit picomolar inhibition of spleen tyrosine kinase (Syk) via an entirely distinct binding mode confirmed by X-ray crystallography [1][2][3]. The target compound's unique 6-ylamino regioisomer and glycinamide linker place it outside the known SAR of either chemical series, meaning that potency, selectivity, and off-target liability cannot be inferred from pooled class data. Any substitution with a generic analog—without head-to-head quantitative corroboration—carries a high risk of misassigned mechanism of action and wasted procurement expenditure.

Indole Substitution Position

6‑ylamino regioisomer lacks characterized selectivity; 5‑yl and 2‑yl series show divergent MAO‑B and Syk profiles that cannot be extrapolated.

Linker Length Mismatch

Glycinamide (1 methylene) vs. β‑alanine (2 methylene) analogs alter inter‑pharmacophore distance and binding geometry; potency shifts >2‑fold reported in related Syk series.

Target Class Ambiguity

Pyrazine‑2‑carboxamide scaffold can engage kinases, MAO, or nuclear receptors depending on indole attachment; 6‑ylamino geometry remains unassigned.

N-[2-(1H-Indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide Quantitative Differentiation


Linker Length Defines Target Engagement

The target compound employs a glycinamide linker (one methylene unit between the amide nitrogen and the indole amine), creating a shorter inter-pharmacophore distance than the β-alanine-linked analogs N-[3-(1H-indol-6-ylamino)-3-oxopropyl]pyrazine-2-carboxamide (two methylene units) that dominate commercially available chemical libraries . This single-methylene difference alters the dihedral angle and hydrogen-bonding trajectory of the terminal pyrazine carboxamide, a geometric parameter known to reposition the pyrazine ring within the ATP-binding pocket or the MAO substrate cavity relative to the isoform-specific entrance loop [1]. In the structurally characterized Syk inhibitor series, a two-carbon aminoethylamino linker on the pyrazine ring yields an IC₅₀ of 13.9 nM, whereas the optimized (R)-2-amino-3-methoxypropylamino variant achieves 6.40 nM, illustrating that even single-atom linker modifications shift potency by >2-fold [2]. The glycinamide spacer in the target compound represents an under-explored geometry for which no published potency or selectivity data exist—making it a unique probe for linker-SAR campaigns.

Linker Length SAR
Class‑level
2.17‑fold potency shift
Syk linker variants: 13.9 nM → 6.40 nM Target: glycinamide (1 methylene) — uncharacterized
Supports linker‑geometry probe context
Data from recombinant GST‑hSYK assay; compound‑specific data absent
linker SAR glycinamide spacing proteolysis targeting chimera design kinase inhibitor geometry

Regioisomeric Specificity Drives Target Selectivity

The indole substitution position dictates target engagement across the pyrazine-2-carboxamide class. Indole-5-yl pyrazine-2-carboxamide 4e (Elkamhawy et al., 2020) achieves an MAO-B IC₅₀ of 0.78 µM with a selectivity index >120 over MAO-A, while indole-2-yl pyrazine-2-carboxamide derivatives from the US9775839 patent series achieve single-digit nanomolar Syk inhibition (e.g., IC₅₀ = 6.40 nM for BDBM339987) [1][2]. The indole-6-ylamino regioisomer present in the target compound is distinct from both and has no characterized selectivity profile in the peer-reviewed literature, meaning its target preference cannot be extrapolated from the 5-yl (MAO-B) or 2-yl (Syk) data [3]. A structurally analogous indole-6-ylamino pyrimidine-5-carboxamide (US9579320, Example 130) inhibits Syk with an IC₅₀ of 5.5 nM, suggesting the 6-ylamino motif may retain Syk-binding competence in certain heterocyclic contexts, but this has not been established for pyrazine-2-carboxamide scaffolds [4].

Regioisomer Selectivity
Reported
Target preference differs by indole position
5‑yl: MAO‑B IC₅₀ 0.78 µM, SI >120 2‑yl: Syk IC₅₀ 6.40 nM 6‑yl (target): no published selectivity data
Enables regioisomer‑specific selectivity panel design
6‑ylamino pyrimidine analog shows Syk IC₅₀ 5.5 nM, but not confirmed for pyrazine scaffold
regioisomer selectivity MAO-B inhibition Syk kinase inhibition indole substitution position

Target Class Divergence: Syk vs. MAO-B

The pyrazine-2-carboxamide scaffold bifurcates into two distinct target classes depending on the indole attachment and linker scheme. The indole-2-yl, aminoalkylamino-substituted pyrazine-2-carboxamides from the EP3116506B1 and US9775839 patent families are high-affinity Syk inhibitors, with the most potent representative (BDBM339975) achieving an IC₅₀ of 0.600 nM [1]. In contrast, the indole-5-yl, N-benzoyl-substituted pyrazine-2-carboxamide 4e is a selective, competitive MAO-B inhibitor (IC₅₀ = 0.78 µM, Kᵢ = 94.52 nM) with >120-fold selectivity over MAO-A [2]. The target compound's hybrid features—indole-6-ylamino attachment (neither 2-yl nor 5-yl) plus a glycinamide linker (distinct from the aminoalkylamino Syk motif and the direct N-benzoyl MAO-B motif)—place it at the intersection of two divergent SAR landscapes [3]. N-[2-(1H-Indol-3-yl)ethyl]pyrazine-2-carboxamide, another regioisomer, shows negligible activity against nuclear hormone receptor DAF-12 (IC₅₀ = 67,500 nM), further illustrating that indole position dictates not only potency but the very identity of the targetable protein family [4].

Target Class Divergence
Class‑level
Scaffold partitions into kinase, MAO, or NR space
2‑yl/aminoalkylamino: Syk IC₅₀ 0.600–13.9 nM 5‑yl/N‑benzoyl: MAO‑B IC₅₀ 0.78 µM 3‑yl/ethyl: DAF‑12 IC₅₀ 67,500 nM 6‑yl/glycinamide: uncharacterized
Supports chemoproteomics target‑ID approach
Single‑target replacement not recommended; requires broad profiling
target class assignment kinase inhibitor MAO-B inhibitor chemical probe specificity

MAO-B Selectivity Index Benchmarking

For research programs considering indole-pyrazine carboxamides as MAO-B probes, the selectivity index (SI) is the critical procurement-relevant parameter. The indole-5-yl lead compound 4e achieves an SI(MAO-B/MAO-A) > 120, exceeding the clinically approved MAO-B inhibitor rasagiline (SI > 50) by more than 2.4-fold [1]. While the target compound (indole-6-ylamino, glycinamide) has no published MAO-B or MAO-A potency data, its structural divergence from the optimized 5-yl series means that its selectivity profile—whether MAO-B-biased, MAO-A-biased, dual, or kinase-directed—remains an open experimental question [2]. This creates a procurement-driven scientific opportunity: the compound serves as a negative-control or selectivity-probe complement to 4e in any experiment requiring discrimination between 5-yl- and 6-yl-substituted indole binding modes at the MAO active site [3].

MAO‑B SI Benchmark
Head‑to‑head
Selectivity index >120 for 5‑yl lead; target unknown
5‑yl compound 4e: SI(MAO‑B/MAO‑A) >120 Rasagiline: SI >50 Target (6‑yl): no MAO‑B/MAO‑A data
Provides quantitative threshold for regioisomer‑selectivity mapping
Recombinant human MAO, kynuramine substrate; fluorometric detection
MAO-B selectivity index rasagiline comparator off-target de-risking neurodegenerative disease tool

N-[2-(1H-Indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide Application Scenarios


Regioisomeric Selectivity Profiling Across Kinase and MAO Panels

The compound's uncharacterized selectivity profile, juxtaposed against the well-defined MAO-B affinity of 5-yl regioisomers (IC₅₀ = 0.78 µM, SI > 120) and the Syk potency of 2-yl regioisomers (IC₅₀ = 0.600–6.40 nM), makes it an essential tool for selectivity profiling panels [1][2]. A recommended procurement scenario: acquire the target compound alongside the 5-yl MAO-B inhibitor 4e and a representative 2-yl Syk inhibitor (e.g., BDBM339987), then screen all three across a panel of ≥50 kinases, MAO-A/B, and FLT3 to establish the first regioisomeric selectivity map for the indole-pyrazine carboxamide chemotype [3].

Glycinamide Linker Geometry in PROTAC Design

The single-methylene glycinamide spacer provides a shorter, more rigid inter-pharmacophore distance than the propylene linkers common in PROTAC designs. Because linker length and composition critically govern ternary complex formation and ubiquitination efficiency, this compound can serve as a minimalist-linker reference standard in PROTAC linker-SAR campaigns that exploit the indole-pyrazine carboxamide as an E3-ligase or target-protein binding motif [1]. Its procurement enables direct comparison with β-alanine-linked analogs to isolate the contribution of linker methylene count to degradation potency (DC₅₀) and ternary complex cooperativity [1].

Negative Control for MAO-B Lead Optimization

For medicinal chemistry teams optimizing indole-5-yl pyrazine-2-carboxamides as MAO-B inhibitors, the 6-ylamino regioisomer serves as a matched negative control. If the target compound shows significantly weaker MAO-B inhibition than the 5-yl lead 4e (IC₅₀ = 0.78 µM), it confirms that MAO-B affinity is regioisomer-dependent, strengthening the SAR rationale for the 5-yl series [1]. Conversely, any unexpected MAO-B activity in the 6-ylamino compound would flag potential off-target liabilities requiring further investigation before lead nomination [1].

Chemoproteomics Target Identification

Given the absence of a known primary target for the indole-6-ylamino, glycinamide-linked chemotype, this compound is ideally suited as a bait molecule in chemical proteomics experiments (e.g., affinity pull-down followed by quantitative mass spectrometry) to identify its cellular protein targets de novo. The indole NH and pyrazine nitrogen atoms provide natural hydrogen-bond donor/acceptor motifs for target engagement, while the glycinamide linker offers a potential derivatization handle for biotin or photoaffinity tag conjugation without perturbing the core pharmacophore geometry [1][2].

Application
Selection Property
Validation Focus
Regioisomeric Selectivity Profiling
Indole substitution position (6‑yl vs. 5‑yl / 2‑yl)
Cross‑panel kinase and MAO isoform selectivity mapping
PROTAC Linker‑SAR Reference
Glycinamide methylene count (1 vs. 2)
Ternary complex cooperativity and degradation potency (DC₅₀)
MAO‑B Lead Optimization Control
6‑ylamino vs. 5‑yl MAO‑B bias
Isoform‑specific inhibition comparison; off‑target flagging
Chemoproteomics Target ID
Underivatized core pharmacophore
Affinity pull‑down / quantitative MS target deconvolution
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